美硫哌啶甲磺酸盐

描述

Methiothepin Mesylate Description

Methiothepin mesylate is a compound known for its antagonistic activity on serotonin (5-HT) receptors. It has been studied for its effects on serotonin release and synthesis, particularly in relation to its interaction with the presynaptic serotonin autoreceptor, which controls the release of serotonin from rat brain slices . Methiothepin has been shown to enhance serotonin release, indicating its potential as a 5-HT autoreceptor antagonist . Additionally, methiothepin has been implicated in the treatment of various cancers, including prostate and ovarian cancer, by inducing apoptosis and repressing mitochondrial-mediated metabolism . It has also been found to increase the efficacy of chemotherapy against resistant melanoma cells .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of methiothepin mesylate, related compounds have been synthesized using stereocontrolled reactions. For instance, an isomer of the decalinoyltetramic acid methiosetin was synthesized through a metal-chelated intramolecular Diels-Alder (IMDA) reaction, which could provide insights into similar synthetic approaches for methiothepin mesylate .

Molecular Structure Analysis

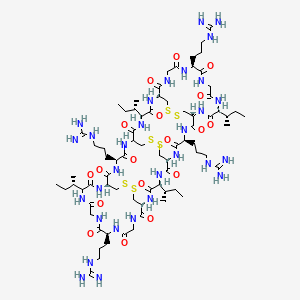

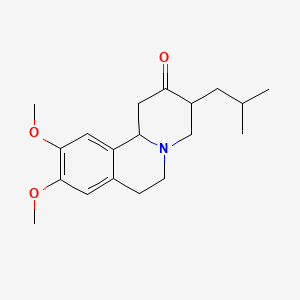

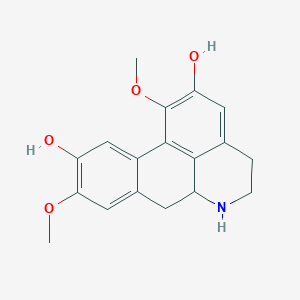

The molecular structure of methiothepin mesylate allows it to interact with serotonin receptors effectively. Its structure includes a dibenzo[b,f]thiepin moiety, which is a characteristic feature of this class of neuroleptics . The molecular interactions between methiothepin and serotonin receptors are crucial for its antagonistic effects, which have been demonstrated through various neuropharmacological studies .

Chemical Reactions Analysis

Methiothepin mesylate's chemical reactions within the body involve its interaction with serotonin receptors and subsequent physiological effects. For example, methiothepin has been shown to increase brain tryptophan and 5-hydroxyindole levels, which may be mediated in part by a drug-induced rise in plasma insulin . Additionally, methiothepin's ability to block serotonin receptors has been linked to its effects on gastric secretion and motility .

Physical and Chemical Properties Analysis

The physical and chemical properties of methiothepin mesylate contribute to its biological activity and pharmacokinetics. For instance, the binding affinity of methiothepin to brain membranes and its ability to remain firmly bound for several hours post-administration suggest a high local concentration that can effectively block 5-HT receptors . This property is significant for inducing a supersensitivity phenomenon within the central nervous system .

Relevant Case Studies

Several case studies have demonstrated the potential therapeutic applications of methiothepin mesylate. In prostate cancer cell lines, methiothepin induced cell death mediated by oxidative stress and mitochondrial dysfunction . In ovarian cancer cells, it suppressed cell viability and induced apoptosis, while also disrupting mitochondrial metabolism . Furthermore, methiothepin has been shown to enhance the cytotoxicity of chemotherapy drugs in melanoma cells, suggesting its role in overcoming drug resistance .

科学研究应用

增强黑色素瘤细胞的化疗疗效

美硫哌啶甲磺酸盐以其作为非选择性血清素 5-HT 受体拮抗剂的作用而闻名,已显示出提高对耐药黑色素瘤细胞的化疗疗效的潜力。它增强了多柔比星和维莫非尼等药物在黑色素瘤细胞中的细胞毒性,尤其是那些表达刺猬受体 Ptch1 的细胞。这有可能克服黑色素瘤治疗中的耐药性 (Durand et al., 2021)。

治疗缺氧后肌阵挛

美硫哌啶甲磺酸盐已被研究其在治疗缺氧后肌阵挛中的有效性,缺氧后肌阵挛是大脑缺氧后的症状。它作为血清素受体拮抗剂,特别是针对 5-HT1B、5-HT2A/2B,可能还有 5-HT1D 亚型的作用,在动物模型中显示出有望减少肌阵挛症状,表明其在相关人类疾病中的潜在治疗应用 (Pappert et al., 1999)。

减弱胃分泌和运动

研究表明,美硫哌啶甲磺酸盐可以减弱迷走神经输入刺激的胃分泌和运动效应。它在背侧迷走神经复合体中调节血清素受体的作用影响胃功能参数,表明在涉及胃活动亢进或运动障碍的疾病中具有潜在应用 (Varanasi et al., 2002)。

前列腺癌和卵巢癌中的抗癌特性

美硫哌啶甲磺酸盐已显示出抗癌特性,特别是在前列腺癌和卵巢癌细胞中。它通过介导氧化应激和破坏线粒体功能来诱导细胞凋亡并抑制细胞生长。这揭示了其作为这些类型癌症的新型治疗剂的潜力,可能为治疗策略提供新的途径 (Yang et al., 2020); (Lee et al., 2020)。

神经精神和行为研究

美硫哌啶甲磺酸盐已参与神经精神和行为研究,探索其对血清素释放和受体功能的影响。它已被用于研究缺氧后肌阵挛、动物模型中的学习机制和血清素受体调节等疾病,有助于更好地理解这些复杂的大脑功能和疾病 (Andrianov et al., 2018); (Muschamp & Fong, 2001)。

作用机制

Target of Action

Methiothepin mesylate, also known as Metitepine mesylate, is a potent and non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors . It primarily targets 5-HT receptors, including 5-HT1A, 5HT1B, 5HT1C, 5HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition.

Mode of Action

As a non-selective antagonist, Methiothepin mesylate binds to its target receptors and blocks their activity . By inhibiting the action of serotonin, dopamine, and adrenergic neurotransmitters, it can modulate various neurological and physiological processes. This blockade of receptors can lead to changes in neural signaling and ultimately influence behavior and perception .

Biochemical Pathways

The exact biochemical pathways affected by Methiothepin mesylate are complex and involve multiple neurotransmitter systems. Its primary action is the blockade of serotonin, dopamine, and adrenergic receptors, which disrupts the normal signaling pathways of these neurotransmitters . This disruption can affect various downstream effects, including mood regulation, sleep patterns, and cognitive processes.

Result of Action

Methiothepin mesylate’s antagonistic action on serotonin, dopamine, and adrenergic receptors can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptotic cell death in prostate cancer cell lines by causing hydrogen peroxide (H2O2) production and mitochondrial Ca2+ overload . This suggests that Methiothepin mesylate may have potential therapeutic applications in cancer treatment.

安全和危害

未来方向

Methiothepin mesylate has been used to explore the relationship between circulating cells and the niche . It has potential as a novel therapeutic agent for ovarian cancer treatment . It has also been used in serotonin (5-HT) and antagonists in vivo bioassays and in in vivo antagonist and lipopolysaccharide stimulations .

属性

IUPAC Name |

methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMDZGZYKOGLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017459 | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51482-89-4, 74611-28-2 | |

| Record name | Methiothepin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Methiothepin mesylate?

A1: Methiothepin mesylate acts primarily as a serotonin receptor antagonist, meaning it blocks the action of serotonin at its receptors. [, , , , , , , , ] While it demonstrates affinity for several serotonin receptor subtypes (5-HT1, 5-HT2, and potentially 5-HT1D), its actions at the 5-HT1 and 5-HT2 receptors appear most relevant in the reported studies. [, , , , , , , ]

Q2: What are some of the observed effects of Methiothepin mesylate in animal models?

A2: Research using rodent models shows that Methiothepin mesylate can alleviate morphine withdrawal symptoms. [, ] This effect is likely linked to its antagonism of 5-HT1 and 5-HT2 receptors. [, ] In a rat model of posthypoxic myoclonus (involuntary muscle twitching), Methiothepin mesylate effectively reduced myoclonus, suggesting potential therapeutic relevance for movement disorders. []

Q3: Has Methiothepin mesylate demonstrated any effects on hormone regulation?

A3: Yes, studies in Atlantic croaker (a fish species) showed that Methiothepin mesylate, specifically a 5-HT1 antagonist, did not impact the serotonin-induced increase of gonadotropin II (GtH II) levels. [] This suggests that the serotonin-mediated regulation of GtH II in this species may not involve the 5-HT1 receptor subtype. []

Q4: How does Methiothepin mesylate influence viral infection?

A5: Intriguingly, Methiothepin mesylate was found to possess antiviral activity against Chikungunya virus (CHIKV). [] It appears to interfere with the virus's entry into the host cell or the membrane fusion process. [] This highlights a potential area for further investigation into Methiothepin mesylate's antiviral properties and its potential as a therapeutic agent against CHIKV and potentially other viruses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)